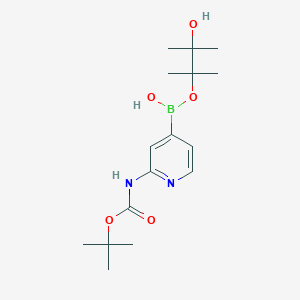
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate typically involves the following steps:
Deuteration of Butanol: The starting material, butanol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Phosphorylation: The deuterated butanol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to form dibutyl phosphate.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butanol are deuterated using industrial-scale reactors.
Continuous Phosphorylation: The deuterated butanol is continuously fed into reactors containing phosphorus oxychloride and a base, allowing for efficient production of dibutyl phosphate.
Automated Purification: Advanced purification systems, such as automated distillation columns and high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form deuterated butanol and phosphoric acid.
Oxidation: It can be oxidized to form deuterated butyl phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Deuterated butanol and phosphoric acid.
Oxidation: Deuterated butyl phosphate esters.
Substitution: Various deuterated organophosphate derivatives.
科学的研究の応用
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate has several scientific research applications:
Chemistry: Used as a deuterated reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated polymers and materials with unique physical properties.
作用機序
The mechanism by which dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins that process phosphate esters, altering their activity due to the presence of deuterium.
Pathways Involved: It participates in biochemical pathways involving phosphorylation and dephosphorylation, affecting cellular metabolism and signaling.
類似化合物との比較
Similar Compounds
Dibutyl phosphate: The non-deuterated analog.
Diethyl phosphate: A similar organophosphate with ethyl groups instead of butyl groups.
Triphenyl phosphate: An organophosphate with phenyl groups.
Uniqueness
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in research applications where isotopic labeling is required.
特性
分子式 |
C12H27O4P |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,4D2,7D2,10D2 |
InChIキー |
STCOOQWBFONSKY-CWKDUQAWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OCCCC)OCCCC |
正規SMILES |
CCCCOP(=O)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


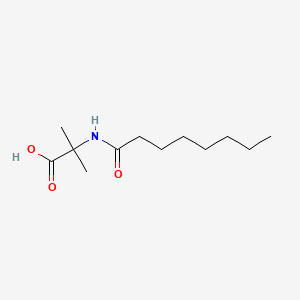
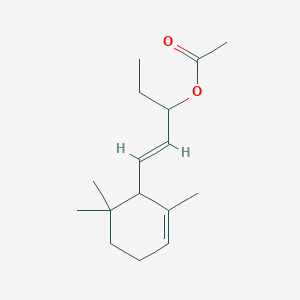
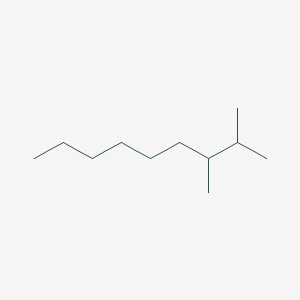
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
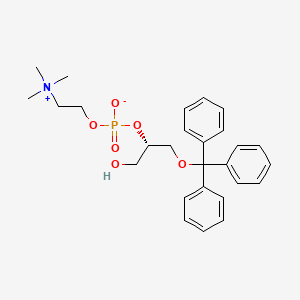
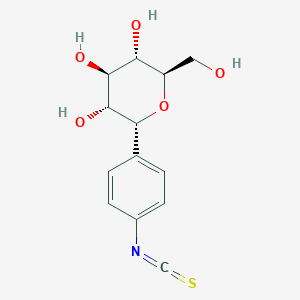

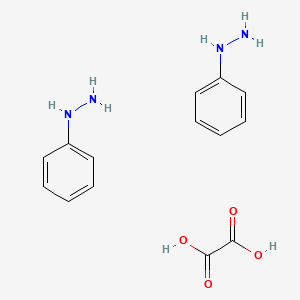
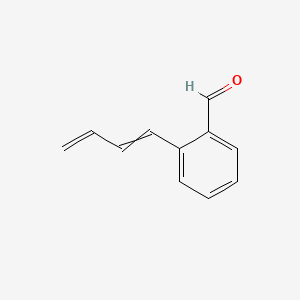
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
